![molecular formula C17H17N5O B2398161 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921075-21-0](/img/structure/B2398161.png)
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
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Overview
Description
“3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been widely used due to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, antihelmintic, anti-inflammatory, and antiviral activity .
Click Chemistry
The compound can be used in click chemistry approaches. Click chemistry has discovered expanding applications in all parts of medication discovery in restorative science, for example, for generating lead compounds through combinatorial methods .
Antihyperglycemic Activity
A series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles has been evaluated for their in vivo antihyperglycemic activity. Some of the compounds have shown significant glucose-lowering activity .
Synthesis of Enaminones
Enaminones are versatile reagents easily obtained and widely applied in heterocyclic synthesis . The compound can be obtained by condensation reactions of carbonyl compounds with N, N -dimethylformamide diethyl acetal in refluxing aromatic hydrocarbons, ethanol, ether, toluene, DMF, or without solvents .
Supramolecular Chemistry
Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .
Luminescent and Fluorescent Properties
Heterocycles, and especially pyrazoles, may present supramolecular structures with columnar stacked systems, such as one-dimensional constructs. As a result, these molecules present potentially enhanced luminescent and fluorescent properties .
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Specific safety and hazard information for “3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is not available in the current resources.
Future Directions
Tetrazole and its derivatives continue to attract much attention in medicinal chemistry due to their wide range of applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods, exploring new applications, and improving our understanding of their biological activities and mechanisms of action.
Mechanism of Action
Target of Action
The primary targets of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide are currently unknown
Mode of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to participate in a variety of chemical reactions and interactions with biological targets.
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The specific pathways affected would depend on the targets of this compound, which are currently unknown.
properties
IUPAC Name |
3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBVNZUUONRIPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide |
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